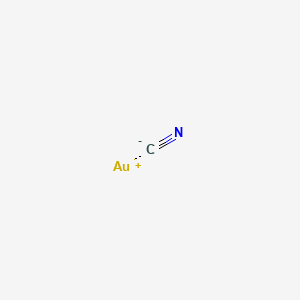

Gold cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

gold(1+);cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Au/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLAVFWQHMDDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCN, CAuN | |

| Record name | gold cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(I)_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060136 | |

| Record name | Gold cyanide (Au(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow odorless solid; Iridescent in sunlight; Slowly decomposed by moisture; Nearly insoluble in water; [Merck Index] Releases hydrogen cyanide when heated in hydrochloric acid; [Sullivan, p. 707] | |

| Record name | Gold cyanide (Au(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-65-0 | |

| Record name | Gold monocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold cyanide (Au(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold cyanide (Au(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold monocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Formula and Structure of Gold Cyanide

This document provides a comprehensive overview of the chemical formulas, structures, and key properties of gold cyanide compounds. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of these coordination compounds. The guide includes quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of molecular structures and experimental workflows.

Chemical Formula and Nomenclature

Gold primarily forms cyanide complexes in two oxidation states: +1 (aurous) and +3 (auric).

-

Gold(I) Cyanide: The simplest binary compound is Gold(I) cyanide, with the chemical formula AuCN .[1] It is also referred to as gold monocyanide or aurous cyanide.[1][2][3] AuCN is an odorless, yellow solid that is insoluble in water.[1][3]

-

Dicyanoaurate(I): In the presence of excess cyanide ions, AuCN dissolves to form the highly stable linear complex anion, dicyanoaurate(I), [Au(CN)₂]⁻ .[1][4] This anion is the key soluble gold species in the industrial gold cyanidation process for extracting gold from ore.[1][5] It is typically isolated as a salt, most commonly potassium dicyanoaurate(I), K[Au(CN)₂] .[6][7]

-

Tetracyanoaurate(III): Gold(III) can form the square planar complex anion, tetracyanoaurate(III), [Au(CN)₄]⁻ .[4][6] This is generally encountered as its potassium salt, potassium tetracyanoaurate(III), K[Au(CN)₄].[3] Its use is less common than its gold(I) counterpart.[6]

Molecular and Crystal Structure

The structures of this compound compounds are defined by the coordination geometry of the gold atom.

Gold(I) Cyanide (AuCN)

Gold(I) cyanide is not a simple molecular salt but a coordination polymer.[1] Its structure consists of seemingly infinite linear chains of -(Au-C≡N)- units. Each gold(I) center is linearly coordinated, bonded to the carbon of one cyanide ligand and the nitrogen of another.[1] These chains pack into a hexagonal crystal structure.[1]

Dicyanoaurate(I) Anion: [Au(CN)₂]⁻

The dicyanoaurate(I) anion features a central gold(I) atom coordinated to two cyanide ligands. The geometry is perfectly linear, with a C-Au-C bond angle of 180°. This linearity is a hallmark of two-coordinate d¹⁰ metal complexes like Au(I).

Tetracyanoaurate(III) Anion: [Au(CN)₄]⁻

In its +3 oxidation state, gold forms a four-coordinate complex with cyanide. The tetracyanoaurate(III) anion adopts a square planar geometry, consistent with d⁸ metal complexes. The gold atom lies at the center of a square, with the four cyanide ligands positioned at the corners.

References

- 1. Gold(I) cyanide - Wikipedia [en.wikipedia.org]

- 2. Gold monocyanide | CAuN | CID 68172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Formulas - 911Metallurgist [911metallurgist.com]

- 4. Aurocyanide, dicyano-aurate (I), a pharmacologically active metabolite of medicinal gold complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 6. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]

- 7. Potassium dicyanoaurate | C2AuN2.K | CID 159710 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactions of gold cyanide in aqueous solutions

An In-depth Technical Guide to the Reactions of Gold Cyanide in Aqueous Solutions

Introduction

This compound complexes are central to various industrial and scientific fields, from large-scale gold extraction in metallurgy to precision gold electroplating in electronics and emerging applications in medicine and nanotechnology. The primary species in aqueous solutions is the highly stable dicyanoaurate(I) anion, [Au(CN)₂]⁻. Understanding the formation, stability, and reactivity of this complex is critical for process optimization, environmental management, and the development of new technologies.

This guide provides a comprehensive overview of the core reactions of this compound in aqueous environments, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its formation, key chemical reactions, and presents relevant quantitative data and experimental protocols.

Formation and Synthesis of this compound Complexes

The most common method for dissolving elemental gold into an aqueous solution is through cyanidation, which forms the dicyanoaurate(I) complex.

The Elsner Equation: Dissolution of Gold

The cornerstone of gold cyanidation is the Elsner equation, which describes the oxidative dissolution of gold in the presence of cyanide ions (typically from sodium or potassium cyanide) and an oxidant, usually oxygen from the air.[1][2] The overall reaction is:

4 Au (s) + 8 NaCN (aq) + O₂ (g) + 2 H₂O (l) → 4 Na[Au(CN)₂] (aq) + 4 NaOH (aq)[1][2]

This process requires an alkaline environment (pH > 10.5) to prevent the formation and loss of volatile and highly toxic hydrogen cyanide (HCN) gas.[1][3] The dissolution rate is influenced by factors such as cyanide concentration, oxygen availability, and temperature.[4][5]

Laboratory Synthesis

In a laboratory or for specialized applications, this compound compounds like Gold(I) Cyanide (AuCN) and Potassium Dicyanoaurate(I) (K[Au(CN)₂]) can be synthesized through controlled reactions.

-

Gold(I) Cyanide (AuCN): This compound can be precipitated from a solution of a dicyanoaurate(I) salt by acidification.[6][7] The process involves carefully lowering the pH of a K[Au(CN)₂] solution to between 2 and 4, causing the insoluble AuCN to precipitate.[6]

-

Potassium Dicyanoaurate(I) (K[Au(CN)₂]): This water-soluble salt is a common precursor in gold electroplating and nanoparticle synthesis.[8][9][10] It can be prepared by reacting gold powder with potassium cyanide and an oxidizing agent like hydrogen peroxide in an aqueous solution.[11]

Aqueous Chemistry and Stability

In aqueous solutions, this compound exists predominantly as the linear and highly stable dicyanoaurate(I) anion, [Au(CN)₂]⁻.[8]

-

Dissociation: Soluble salts like K[Au(CN)₂] dissociate completely in water: K[Au(CN)₂] (s) → K⁺ (aq) + [Au(CN)₂]⁻ (aq)[8]

-

Stability: The [Au(CN)₂]⁻ complex is exceptionally stable, with a formation constant (K) reported to be around 10³⁸.[12][13] This high stability is the thermodynamic driving force behind the cyanidation process.

Key Reactions in Aqueous Solution

The dicyanoaurate(I) complex, while stable, can undergo several important reactions depending on the chemical environment.

Reaction with Acids

The addition of strong acids to a solution containing [Au(CN)₂]⁻ protonates the free cyanide ions that are in equilibrium, leading to the formation of hydrogen cyanide (HCN). If the solution is sufficiently acidified (pH < 3), the equilibrium shifts, causing the precipitation of solid gold(I) cyanide (AuCN).[6][7]

[Au(CN)₂]⁻ (aq) + H⁺ (aq) ⇌ AuCN (s) + HCN (g)[7]

This reaction is critical for both the synthesis of AuCN and for understanding the environmental hazards associated with cyanide solutions, as acidification leads to the release of highly toxic HCN gas.[8]

Redox Reactions

-

Oxidation: The gold(I) center in [Au(CN)₂]⁻ can be oxidized to gold(III) by strong oxidizing agents. For instance, under biomimetic conditions, oxidants like hypochlorite (B82951) (OCl⁻) can generate gold(III) complexes such as trans-[Au(CN)₂X₂]⁻, where X can be chloride or hydroxide ligands.[14] This is relevant in understanding the metabolism of gold-based drugs, as immune cells can release such oxidants.[14][15]

-

Reduction: Dicyanoaurate(I) can be reduced back to elemental gold (Au⁰). This is the principle behind gold recovery from cyanide solutions. Common methods include:

-

Cementation (Merrill-Crowe Process): Using a more reactive metal, typically zinc powder, to displace gold from the complex. 2 [Au(CN)₂]⁻ (aq) + Zn (s) → 2 Au (s) + [Zn(CN)₄]²⁻ (aq)[16]

-

Adsorption on Activated Carbon: The aurocyanide anion is adsorbed onto activated carbon, from which it can be later recovered.[17][18]

-

Chemical Reduction: Strong reducing agents can be used to form gold nanoparticles from [Au(CN)₂]⁻ precursors.[19]

-

Reactions in Biological Systems

In the context of drug development, gold compounds like aurothiomalate, used for treating rheumatoid arthritis, are believed to be metabolized into aurocyanide, [Au(CN)₂]⁻, which may be the active species.[15][20] This conversion is thought to be mediated by myeloperoxidase in immune cells, which generates cyanide from thiocyanate.[20] The resulting aurocyanide can then interact with biological systems, for example, by inhibiting the oxidative burst of neutrophils, which contributes to its anti-inflammatory effects.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the aqueous chemistry of this compound.

Table 1: Physicochemical Properties and Stability

| Parameter | Species / Compound | Value | Reference(s) |

|---|---|---|---|

| Solubility in Water | K[Au(CN)₂] | ~14.3 g / 100 mL | [8] |

| Molar Mass | K[Au(CN)₂] | 288.10 g/mol | [8] |

| Gold Content | K[Au(CN)₂] | ~68% by weight | [8] |

| Formation Constant (K) | [Au(CN)₂]⁻ | ~10³⁸ |[12][13] |

Table 2: Kinetic Data for Gold Cyanidation

| Parameter | Condition | Value | Reference(s) |

|---|---|---|---|

| Intrinsic Rate Constant (kAu) | Pure aerated cyanide solution | 8.6 x 10⁻⁶ mol m⁻² s⁻¹ | [4] |

| Limiting Reaction Rate (RAu(lim)) | High cyanide concentrations | 7.3 x 10⁻⁶ mol m⁻² s⁻¹ |[4] |

Experimental Protocols

Protocol for Synthesis of Potassium Dicyanoaurate(I) (K[Au(CN)₂])

This protocol is adapted from a controlled potential synthesis method.[11] Warning: This procedure involves highly toxic cyanides and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

Materials:

-

Gold powder (99.9%+)

-

Potassium cyanide (KCN)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Reaction vessel with stirrer, heating mantle, and temperature control

Procedure:

-

Add 2 kg of gold powder to 4.5 L of deionized water pre-heated to 60-80°C in the reaction vessel.

-

Stir the mixture vigorously to create a stable suspension of the gold powder.

-

Slowly add a concentrated solution of KCN and H₂O₂. The total amount of KCN should be approximately 1.05 times the stoichiometric requirement.

-

Maintain the reaction temperature between 80-90°C. Monitor the reaction progress. The reaction is complete when all gold powder has dissolved.

-

Once the reaction is complete, filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to room temperature to crystallize the K[Au(CN)₂] product.

-

Separate the crystals from the mother liquor via centrifugation or vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and dry them under vacuum.

Protocol for Gold Electrodeposition from a Cyanide Bath

This protocol outlines a standard procedure for electroplating a gold film onto a conductive substrate.[10]

Materials & Equipment:

-

Plating Solution:

-

Potassium Dicyanoaurate(I) (K[Au(CN)₂]): 8-12 g/L

-

Potassium Cyanide (KCN): 10-20 g/L (for stability)

-

Dipotassium Phosphate (K₂HPO₄): 20-30 g/L (buffer)

-

-

Electrochemical Setup: Three-electrode cell (working electrode: substrate; counter electrode: platinum mesh; reference electrode: Ag/AgCl), Potentiostat/Galvanostat.

-

Substrate: Conductive material (e.g., copper, nickel).

-

Cleaning Solutions: Acetone, isopropanol, deionized water.

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, then isopropanol, and finally rinsing with deionized water. Perform an acid dip if necessary to remove oxide layers, followed by another rinse.

-

Solution Preparation: Prepare the plating bath by dissolving the components (K₂HPO₄, KCN, K[Au(CN)₂]) in deionized water in the specified order. Adjust pH to the desired range (typically alkaline).

-

Electrodeposition:

-

Assemble the three-electrode cell with the plating solution, ensuring the substrate (working electrode) is fully immersed.

-

Heat the solution to the target temperature (e.g., 50-70°C) with gentle stirring.

-

Apply a constant potential (potentiostatic) or current (galvanostatic) using the potentiostat. The specific parameters will depend on the desired thickness and quality of the gold film.

-

-

Post-Treatment: After deposition, immediately rinse the plated substrate thoroughly with deionized water to remove residual plating solution and then dry with nitrogen gas.

References

- 1. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 2. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. tandfonline.com [tandfonline.com]

- 6. US4222996A - Preparation of this compound - Google Patents [patents.google.com]

- 7. Cyanide Chemistry & Gold Extraction - 911Metallurgist [911metallurgist.com]

- 8. grokipedia.com [grokipedia.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2004039727A1 - A process for direct synthesis of potassium this compound by controlled-potential method and an apparatus thereof - Google Patents [patents.google.com]

- 12. saimm.co.za [saimm.co.za]

- 13. Anti-fibrotic effect of aurocyanide, the active metabolite of auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes--I. The effects of aurocyanide on the oxidative burst of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Summary of Gold Cyanidation [cnlitereagent.com]

- 17. dwgateway.library.unr.edu [dwgateway.library.unr.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes. III. The formation of aurocyanide by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

stability of dicyanoaurate complex in organic solvents

An In-depth Technical Guide to the Stability of the Dicyanoaurate Complex in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is a linear coordination complex of gold that is of paramount importance in fields ranging from metallurgy to medicine. As the primary soluble species in gold cyanidation, its aqueous chemistry is well-documented[1][2]. However, with the expanding use of non-aqueous media in organic synthesis, electrochemistry, and drug delivery systems, a thorough understanding of the stability of the dicyanoaurate complex in organic solvents is critical for researchers.

This technical guide provides a comprehensive overview of the stability of the dicyanoaurate complex in organic solvents. It consolidates available data on its solubility and chemical and electrochemical behavior, details relevant experimental protocols for stability assessment, and outlines the key factors influencing its integrity in non-aqueous environments.

Physicochemical Properties of Dicyanoaurate Salts

The dicyanoaurate anion is typically utilized as a salt, most commonly potassium dicyanoaurate (K[Au(CN)₂]). Its fundamental properties are crucial for understanding its behavior in various media.

| Property | Value | Source |

| Chemical Formula | K[Au(CN)₂] | [3][4] |

| Molar Mass | 288.101 g/mol | [4] |

| Appearance | White crystalline solid | [3][4][5] |

| Structure of [Au(CN)₂]⁻ | Linear anion | [4][6] |

| Density | 3.45 g/cm³ | [4] |

| Decomposition | Decomposes upon heating before boiling | [4] |

| Water Solubility | 140 g/L (at 25 °C) | [4] |

Stability and Solubility in Organic Solvents

The stability of the dicyanoaurate complex in an organic solvent is a function of its solubility and its resistance to chemical or electrochemical decomposition. The choice of solvent is critical, as solvent properties like polarity, proticity, and coordinating ability directly influence the behavior of the complex.

Solubility Data

Quantitative solubility data for dicyanoaurate salts in a wide range of organic solvents is not extensively published. However, qualitative descriptions and data from related studies provide valuable insights. Polar aprotic solvents are generally more suitable for dissolving ionic complexes like K[Au(CN)₂] compared to nonpolar or protic solvents.

| Solvent | Type | Qualitative Solubility of K[Au(CN)₂] | Notes |

| Ethanol | Polar Protic | Slightly soluble | [3][4] |

| Ether (Diethyl ether) | Nonpolar Aprotic | Insoluble | [3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (often used as a solvent for reactions involving metal complexes) | DMF can act as a stabilizing agent for metal colloids and participates in various organic reactions[7][8]. However, it can decompose at high temperatures or in the presence of strong acids/bases[9][10][11]. |

| Acetonitrile (ACN) | Polar Aprotic | Limited solubility, but commonly used as a solvent for electrochemical studies with a suitable supporting electrolyte. | A common solvent for cyclic voltammetry of organic and inorganic species[12][13]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (expected due to high polarity and coordinating ability). | Frequently used for dissolving a wide range of inorganic salts. |

| Dichloromethane (B109758) (DCM) | Polar Aprotic | Generally low solubility for inorganic salts, but used as a solvent for synthesizing complexes with large organic cations. | The salt [Ph₃PNPPh₃][Au(CN)₂] has been crystallized from a dichloromethane solvate[6]. |

Factors Influencing Chemical Stability

The dicyanoaurate anion is remarkably stable due to the strong covalent character of the gold-cyanide bond[14]. However, its stability in organic solvents can be compromised by several factors:

-

Protonation: In the presence of strong acids, the cyanide ligands can be protonated, leading to the decomposition of the complex and the release of highly toxic hydrogen cyanide (HCN) gas. The equilibrium is governed by the pKa of HCN (~9.21 in water) and the acidity of the medium[1][15].

-

Solvent Interactions: Coordinating solvents can interact with the gold center, potentially leading to ligand exchange reactions. However, the Au-CN bond is very strong, making such exchanges unfavorable unless a very strong complexing agent is present.

-

Thermal Decomposition: While the solid salt decomposes at high temperatures, the stability in solution is also temperature-dependent. Solvents like DMF can decompose near their boiling point, producing byproducts (dimethylamine, carbon monoxide) that could react with the complex[9][10].

-

Photostability: Some related gold cyanide compounds, like AuCN, are unstable to light when wet[15]. While dicyanoaurate is more robust, photodecomposition should be considered, especially in UV-transparent solvents.

Electrochemical Stability

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for assessing the stability of a species in solution[12][16]. The electrochemical window of the solvent and supporting electrolyte determines the potential range over which the [Au(CN)₂]⁻ complex is stable against oxidation or reduction.

-

Redox Potential: The dicyanoaurate(I) complex can be oxidized to gold(III) species or reduced to metallic gold(0). The precise potentials for these transformations depend on the solvent and electrolyte system.

-

Solvent Effects: The solvation of the [Au(CN)₂]⁻ anion and its potential redox products significantly impacts the redox potentials[17][18]. The stability of the complex is therefore directly tied to the solvent's ability to stabilize the Au(I) oxidation state. Non-aqueous electrochemistry often provides a wider potential window compared to water, allowing for the study of redox processes that are otherwise inaccessible[19].

Experimental Protocols for Stability Assessment

This section provides detailed methodologies for key experiments to determine the stability of the dicyanoaurate complex in an organic solvent of interest.

Protocol 1: Isothermal Solubility Determination

This protocol determines the equilibrium solubility of a dicyanoaurate salt (e.g., K[Au(CN)₂]) in a given organic solvent.

Methodology:

-

Solvent Preparation: Ensure the organic solvent is of high purity and appropriately dried using molecular sieves or distillation to eliminate water, which can significantly affect solubility.

-

Saturation: Add an excess amount of solid K[Au(CN)₂] to a known volume of the prepared solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is suitable.

-

Phase Separation: Allow the suspension to settle. Centrifuge the mixture to pellet the excess solid.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

-

Quantification:

-

Dilute the extracted sample with an appropriate matrix (e.g., dilute aqua regia).

-

Determine the concentration of gold in the diluted sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

-

Calculation: Back-calculate the gold concentration in the original undiluted sample to determine the solubility in units of mol/L or g/L.

Protocol 2: Electrochemical Stability Assessment via Cyclic Voltammetry (CV)

This protocol assesses the potential window in which the [Au(CN)₂]⁻ complex is stable in a given solvent/electrolyte system.

Methodology:

-

Electrolyte Solution Preparation:

-

Select a suitable supporting electrolyte that is soluble and electrochemically inert over a wide potential range in the chosen organic solvent (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Prepare the electrolyte solution in a glovebox or under an inert atmosphere (e.g., argon) to exclude oxygen and moisture.

-

-

Analyte Solution Preparation: Dissolve a known concentration (e.g., 1-5 mM) of K[Au(CN)₂] in the prepared electrolyte solution.

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the same solvent/electrolyte system) or a pseudo-reference like a silver wire. Calibrate against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple post-experiment.

-

Counter Electrode: Platinum wire or mesh.

-

-

-

Deaeration: Purge the analyte solution within the cell with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Connect the electrodes to a potentiostat.

-

Perform a CV scan over a wide potential range to identify the solvent's electrochemical window.

-

Scan from an initial potential where no reaction occurs towards oxidative potentials, then reverse the scan towards reductive potentials, and finally return to the initial potential.

-

Repeat the scan for several cycles to check for electrode fouling or product adsorption.

-

-

Data Analysis:

-

Analyze the resulting voltammogram. The potential range between the onset of solvent/electrolyte oxidation and reduction is the usable potential window.

-

Any peaks observed within this window correspond to the redox reactions of the [Au(CN)₂]⁻ complex. The absence of peaks indicates its stability within that potential range.

-

References

- 1. Cyanide - Wikipedia [en.wikipedia.org]

- 2. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 3. Potassium dicyanoaurate-Fine chemicals-Fine chemicals-Product-CDchem [en.cd1958.com]

- 4. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]

- 5. Potassium dicyanoaurate | C2AuN2.K | CID 159710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gold(I) cyanide - Wikipedia [en.wikipedia.org]

- 16. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. madsg.com [madsg.com]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

Potassium Dicyanoaurate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Potassium dicyanoaurate(I), with the chemical formula K[Au(CN)₂], is a key inorganic salt of gold. It is recognized for its applications in electroplating and as a precursor in the synthesis of gold nanoparticles.[1] For researchers, particularly in the fields of medicine and drug development, an in-depth understanding of its solubility and stability is crucial due to the emerging interest in the biological activities of the dicyanoaurate(I) ion, including its potential as an anticancer agent.[2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of potassium dicyanoaurate, complete with quantitative data, experimental methodologies, and visual representations of key concepts.

I. Solubility Profile

Potassium dicyanoaurate is a white crystalline powder that is highly soluble in water.[5] Its solubility is significantly influenced by temperature. In organic solvents, its solubility is generally limited.

Data Presentation: Solubility of Potassium Dicyanoaurate

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~140 g/L | [6] |

| Water | Room Temperature | 1 g in 7 mL (~143 g/L) | [7] |

| Water | 100 (Boiling) | 1 g in 0.5 mL (2000 g/L) | [7] |

| Ethanol | Not Specified | Slightly soluble/Sparingly soluble | [8][9][10] |

| Alcohol | Not Specified | Slightly soluble | [7] |

| Ether | Not Specified | Insoluble/Practically insoluble | [7][10] |

| Acetone | Not Specified | Insoluble | [11] |

II. Stability Profile

Potassium dicyanoaurate is generally stable under standard conditions but exhibits sensitivity to certain environmental factors and chemical agents.

Data Presentation: Stability of Potassium Dicyanoaurate

| Parameter | Condition | Observation | Reference |

| Thermal Stability | Heating | Decomposition temperature: 383 °C | [6] |

| pH Stability | Acidic (especially with boiling) | Decomposes, liberating toxic hydrogen cyanide (HCN) gas. | [11][12] |

| Chemical Compatibility | Strong Acids | Incompatible; violent reactions can occur. | [9] |

| Strong Oxidizing Agents | Incompatible. | [9] | |

| Ammonia, Zinc, Aluminum powders | Incompatible. | [12] | |

| Environmental Stability | Air & Light | Generally stable. | |

| Moisture | Sensitive; hygroscopic solid. | [12] |

III. Experimental Protocols

Standardized methods for determining the solubility and stability of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally accepted for safety testing.[13][14][15]

A. Protocol for Determining Aqueous Solubility (Flask Method - adapted from OECD Guideline 105)

This protocol provides a general workflow for determining the solubility of potassium dicyanoaurate in water.

-

Preparation of Test Substance: Use analytical grade potassium dicyanoaurate.

-

Test System: Prepare several flasks with distilled water.

-

Procedure:

-

Add an excess amount of potassium dicyanoaurate to each flask.

-

Seal the flasks and agitate at a constant temperature until equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a sample from the supernatant.

-

Analyze the concentration of gold in the supernatant using a suitable analytical method (e.g., atomic absorption spectroscopy).

-

-

Data Analysis: The solubility is reported as the average concentration from the replicate flasks.

Caption: Workflow for determining the aqueous solubility of a substance.

B. Advanced Method: Headspace Gas Chromatography

A more advanced technique for determining the solubility of inorganic salts involves headspace gas chromatography. This method relies on the principle that the vapor-liquid equilibrium of a volatile compound in the solution changes with the salt concentration. By adding a small amount of a volatile substance (e.g., methanol) and measuring its concentration in the vapor phase, the saturation point of the salt can be identified.[16][17]

IV. Biological Relevance and Signaling

For drug development professionals, the in vivo behavior of the dicyanoaurate(I) ion is of significant interest. Therapeutic gold complexes can be metabolized to form [Au(CN)₂]⁻ at sites of inflammation. This process is mediated by the enzyme myeloperoxidase (MPO) found in neutrophils, which utilizes thiocyanate (B1210189) (SCN⁻) to produce small amounts of hydrogen cyanide (HCN).[1]

The formed dicyanoaurate(I) may be involved in a redox cycle, being oxidized to tetracyanoaurate(III) ([Au(CN)₄]⁻) and then reduced back by endogenous thiols. This cycling could contribute to both the therapeutic effects and the toxicity of gold-based drugs.[1]

Caption: Proposed in vivo pathway for the formation of dicyanoaurate(I).

V. Factors Affecting Stability

The stability of potassium dicyanoaurate is influenced by several factors, which are critical to consider in experimental design and formulation.

Caption: Factors impacting the stability of potassium dicyanoaurate.

VI. Conclusion

This technical guide has provided a detailed overview of the solubility and stability of potassium dicyanoaurate. The quantitative data and experimental protocols presented offer a valuable resource for researchers. Furthermore, the exploration of the biological relevance of the dicyanoaurate(I) ion highlights the importance of understanding its chemical properties in the context of drug development. The significant toxicity of this compound, being fatal if swallowed, inhaled, or in contact with skin, necessitates careful handling and adherence to safety protocols in all experimental work.[12][18][19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Five novel dicyanidoaurate(i)-based complexes exhibiting significant biological activities: synthesis, characterization and three crystal structures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization and anticancer activity in vitro evaluation of novel dicyanoaurate (I)-based complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. carlroth.com [carlroth.com]

- 7. Potassium Dicyanoaurate(I) [drugfuture.com]

- 8. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]

- 9. Potassium dicyanoaurate | 13967-50-5 [chemicalbook.com]

- 10. Potassium dicyanoaurate-Fine chemicals-Fine chemicals-Product-CDchem [en.cd1958.com]

- 11. POTASSIUM DICYANOAURATE(I) | 554-07-4 [chemicalbook.com]

- 12. Potassium Dicyanoaurate - ESPI Metals [espimetals.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sds.strem.com [sds.strem.com]

- 19. utsi.edu [utsi.edu]

- 20. Potassium dicyanoaurate | C2AuN2.K | CID 159710 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology of Gold Cyanide and Laboratory Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicology of gold cyanide, a compound utilized in various industrial and research applications, including electroplating and chemical synthesis. Due to its dual toxic nature, stemming from both the gold cation and the cyanide anion, a thorough understanding of its hazardous properties and strict adherence to safety protocols are paramount for all personnel handling this substance. This document outlines the toxicological profile of this compound, details relevant experimental protocols for its assessment, and provides robust laboratory safety procedures to mitigate the risks associated with its use.

Toxicology of this compound

This compound compounds, such as potassium this compound (KAu(CN)₂), exert their toxicity through the combined effects of gold and cyanide ions. While cyanide is a potent and rapidly acting poison, the gold component can contribute to delayed and persistent toxicity.[1]

Mechanism of Action

The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration.[2] Cyanide has a high affinity for ferric iron (Fe³⁺) and binds to the ferric iron atom in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[3][4] This binding reversibly inhibits the enzyme, halting aerobic respiration and leading to a rapid decrease in ATP production.[3] The resulting cellular hypoxia forces cells to switch to anaerobic metabolism, causing a significant increase in lactic acid and leading to metabolic acidosis.[5]

The toxic effects of gold are less acute and are often associated with chronic exposure. Gold ions can bind to various proteins and enzymes, interfering with their function. While the precise mechanisms of acute gold toxicity from this compound ingestion are not fully elucidated, it is believed to contribute to multi-organ dysfunction.[1]

dot

References

- 1. HYDROGEN CYANIDE | Occupational Safety and Health Administration [osha.gov]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

chemical reactions in gold cyanidation process

An In-depth Technical Guide on the Core Chemical Reactions in the Gold Cyanidation Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical reactions that underpin the gold cyanidation process. This hydrometallurgical technique remains the most prevalent method for extracting gold from low-grade ores.[1][2][3] The process relies on the ability of cyanide solutions to dissolve gold, forming a soluble gold-cyanide complex.[4] This guide details the core chemical principles, influential factors, quantitative data, and experimental protocols relevant to gold cyanidation.

Core Chemical Reactions

The dissolution of gold in a cyanide solution is an electrochemical process. The most widely accepted overall reaction is described by Elsner's Equation:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH [1][2][5]

This equation illustrates that both cyanide ions (from a salt like sodium cyanide, NaCN) and an oxidizing agent, typically dissolved oxygen (O₂), are essential for the reaction to proceed.[6][7] In this reaction, gold is oxidized and then complexed by cyanide ions to form the soluble dicyanoaurate(I) complex ion, [Au(CN)₂]⁻.[2]

A crucial intermediate in this process is hydrogen peroxide (H₂O₂), as identified by Bodländer. The reaction can be broken down into two steps:

-

2 Au + 4 NaCN + O₂ + 2 H₂O → 2 Na[Au(CN)₂] + 2 NaOH + H₂O₂

-

2 Au + 4 NaCN + H₂O₂ → 2 Na[Au(CN)₂] + 2 NaOH

The hydrogen peroxide formed can also oxidize additional gold or be consumed in side reactions, such as the oxidation of cyanide to cyanate.[8][9]

Key Influential Factors

The efficiency of the gold cyanidation process is highly dependent on several key parameters:

Role of Dissolved Oxygen

Oxygen acts as the primary oxidizing agent, accepting electrons from the gold metal.[5][10] A deficiency in dissolved oxygen will significantly slow down the leaching rate.[2] To ensure an adequate supply, air or pure oxygen gas is often purged through the ore slurry.[2] The optimal concentration of dissolved oxygen is generally considered to be between 8 and 10 ppm.[11]

Effect of pH

Maintaining an alkaline pH is critical for a safe and efficient cyanidation process. The optimal pH range is typically between 10 and 11.[11] This is primarily to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas, which occurs at lower pH levels.[12][13] Lime (calcium hydroxide, Ca(OH)₂) or soda (sodium hydroxide, NaOH) is commonly added to the solution to maintain the required alkalinity.[2][12] However, excessively high pH, particularly above 12 with lime, can lead to the precipitation of calcium carbonate, which may passivate the gold surface and hinder dissolution.[14]

Cyanide Concentration

The concentration of free cyanide in the solution is another critical factor. While a higher concentration can increase the rate of gold dissolution, it also leads to higher operational costs and greater environmental risks.[13] The optimal cyanide concentration is typically in the range of 0.03% to 0.05% (300 to 500 ppm) NaCN.[15]

Influence of Other Minerals

Gold ores are rarely pure and often contain other minerals that can interfere with the cyanidation process by consuming cyanide or oxygen.

-

Copper Minerals: Many copper minerals react readily with cyanide to form various copper-cyanide complexes, leading to significant cyanide consumption.[4][16]

-

Iron Sulfide Minerals (Pyrite and Pyrrhotite): These minerals can react with cyanide and oxygen, consuming both and potentially forming compounds that can passivate the gold surface.[17]

-

Arsenic and Antimony Minerals: Minerals such as arsenopyrite, realgar, orpiment, and stibnite (B1171622) can consume both cyanide and oxygen, hindering gold dissolution.[16][17]

-

Carbonaceous Materials: Some ores contain carbonaceous materials that can adsorb the dissolved gold-cyanide complex, a phenomenon known as "preg-robbing."[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the gold cyanidation process.

| Parameter | Optimal Range/Value | Notes |

| pH | 10 - 11 | Maintained with lime or soda to prevent HCN formation.[11] |

| Dissolved Oxygen | 8 - 10 ppm | Essential for the oxidation of gold.[11] |

| Sodium Cyanide (NaCN) Concentration | 0.03% - 0.05% (300 - 500 ppm) | Balances dissolution rate with cost and environmental concerns.[15] |

| Gold Dissolution Rate | ~0.2–0.5 µm per hour | Dependent on various factors including ore mineralogy and particle size.[3] |

| Kinetic Parameter | Value | Conditions |

| Reaction Order (with respect to Cyanide) | ~2.7 | At low cyanide concentrations.[8][9] |

| Limiting Reaction Rate (RAu(lim)) | 7.3 × 10⁻⁶ mol m⁻² s⁻¹ | At higher cyanide concentrations, independent of cyanide concentration and stirring rate.[8][9] |

| Intrinsic Rate Constant (kAu) | 8.6 × 10⁻⁶ mol m⁻² s⁻¹ | Based on a surface chemical model.[8][9] |

Experimental Protocols

Bottle Roll Leaching Test

This is a standard laboratory procedure to determine the amenability of a gold ore to cyanidation and to optimize leaching parameters.

Methodology:

-

Ore Preparation: A representative ore sample is crushed and ground to a specific particle size (e.g., -150 µm).[18]

-

Pulp Preparation: A known weight of the ground ore (e.g., 500-1000 g) is placed in a bottle, and a specific volume of water is added to achieve the desired pulp density.[9]

-

pH Adjustment: The pH of the slurry is measured, and lime (CaO or Ca(OH)₂) is added to raise the pH to the target level (typically >10.5).[8]

-

Cyanide Addition: A calculated amount of sodium cyanide (NaCN) is added to achieve the desired initial concentration.

-

Leaching: The bottle is sealed and placed on a set of rollers to ensure continuous agitation. A small hole in the lid or periodic opening allows for air ingress.[9]

-

Sampling and Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), the rollers are stopped, and a sample of the pregnant solution is withdrawn.[9] The solution is analyzed for dissolved gold content (typically by Atomic Absorption Spectrometry - AAS) and free cyanide concentration (by titration).

-

Data Analysis: The gold extraction percentage is calculated at each time point to determine the leaching kinetics and the final gold recovery. Cyanide consumption is also calculated.

Determination of Free Cyanide by Titration

This method is used to measure the concentration of free cyanide in the leaching solution.

Methodology:

-

Sample Preparation: A known volume of the clear pregnant solution (filtered if necessary) is taken.

-

Indicator Addition: A few drops of a potassium iodide (KI) solution are added as an indicator.[3]

-

Titration: The solution is titrated with a standard solution of silver nitrate (B79036) (AgNO₃).

-

Endpoint Determination: The endpoint is reached when a faint permanent turbidity (due to the formation of silver iodide) appears.[3]

-

Calculation: The concentration of free cyanide is calculated based on the volume of silver nitrate solution used.

Visualizations

Gold Cyanidation Chemical Pathway

Caption: Electrochemical pathway of gold cyanidation.

Experimental Workflow for Bottle Roll Test

Caption: Workflow for a laboratory bottle roll cyanidation test.

References

- 1. mdpi.com [mdpi.com]

- 2. prominetech.com [prominetech.com]

- 3. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]

- 4. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 5. Gold Leaching : Methods and Uses in Mineral Processing - 911Metallurgist [911metallurgist.com]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. saimm.co.za [saimm.co.za]

- 8. Cyanide Bottle Roll Leach Test - Leaching Procedures - 911Metallurgist [911metallurgist.com]

- 9. miningzimbabwe.com [miningzimbabwe.com]

- 10. Bottle Roll Testing for Cyanidation of Gold Ores: Problems related to Standardized Procedures on Difficult-to-Process Ores [open.metu.edu.tr]

- 11. irispublishers.com [irispublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. prominetech.com [prominetech.com]

- 14. mdpi.com [mdpi.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. agilent.com [agilent.com]

- 17. The Ultimate Guide on How to Leach Gold from Ores | Mining Pedia [miningpedia.cn]

- 18. avestia.com [avestia.com]

An In-depth Technical Guide on Elsner's Equation and the Chemistry of Gold Dissolution

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the dissolution of gold in cyanide solutions, a process of significant importance in various scientific and industrial fields, including extractive metallurgy and nanomedicine. Central to this process is Elsner's equation, which describes the chemical transformation of solid gold into a soluble gold-cyanide complex. This document delves into the reaction mechanism, kinetics, and the various factors influencing the efficiency of gold dissolution. Detailed experimental protocols for key analytical techniques are also provided, alongside visual representations of the core chemical pathways and experimental workflows.

The Chemistry of Gold Dissolution: Elsner's Equation

The dissolution of gold in a dilute aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an oxidizing agent, typically oxygen from the air, is encapsulated by Elsner's equation, first formulated in 1846.[1][2] This reaction forms the basis of the cyanidation process, the most common hydrometallurgical technique for gold extraction.[1][3]

The overall chemical reaction is as follows:

4 Au (s) + 8 NaCN (aq) + O₂ (g) + 2 H₂O (l) → 4 Na[Au(CN)₂] (aq) + 4 NaOH (aq) [1][2][3]

In this reaction, gold metal is oxidized and forms a stable, water-soluble dicyanoaurate(I) complex ion, [Au(CN)₂]⁻.[1][4] The process is electrochemical in nature, involving anodic and cathodic reactions occurring on the surface of the gold.[2][5]

-

Anodic Reaction: Gold is oxidized at the anodic sites.

-

Au → Au⁺ + e⁻

-

Au⁺ + 2CN⁻ → [Au(CN)₂]⁻

-

-

Cathodic Reaction: Oxygen is reduced at the cathodic sites, consuming electrons.

-

O₂ + 2H₂O + 4e⁻ → 4OH⁻

-

An intermediate in this process is hydrogen peroxide (H₂O₂), which can also act as an oxidant for gold dissolution.[2]

Factors Influencing Gold Dissolution

The rate and efficiency of gold dissolution are influenced by a multitude of factors, each of which must be carefully controlled for optimal results.

-

Cyanide Concentration: The concentration of free cyanide ions (CN⁻) is a critical parameter. While a higher concentration generally leads to a faster dissolution rate, an excessively high concentration can lead to passivation of the gold surface and increased consumption of cyanide through side reactions.[6][7] The optimal concentration is typically in the range of 0.03% to 0.08% NaCN.[8]

-

Oxygen Concentration: Dissolved oxygen is essential for the cathodic reaction.[8][9] The rate of gold dissolution is often limited by the diffusion of oxygen to the gold surface.[10] Increasing the dissolved oxygen concentration, for instance through aeration, can enhance the dissolution rate.[8][11]

-

pH: The pH of the leaching solution is crucial. A high pH (typically between 10.0 and 11.0) is maintained to prevent the formation of highly toxic hydrogen cyanide (HCN) gas and to ensure that cyanide is present as the active CN⁻ ion.[6][8][9] Lime (Ca(OH)₂) or sodium hydroxide (B78521) (NaOH) is commonly used to control the pH.[1]

-

Temperature: An increase in temperature generally accelerates the rate of chemical reactions. However, in the case of gold cyanidation, higher temperatures also decrease the solubility of oxygen in the solution, which can negatively impact the dissolution rate.[8] A moderate temperature range of 20-30°C is often optimal.[6]

-

Presence of Other Ions and Minerals: The presence of other metals such as copper, zinc, and iron can lead to the formation of their respective cyanide complexes, thereby increasing cyanide consumption.[9][11] Some minerals, like certain sulfides and carbonaceous materials, can also interfere with the process.[10][11]

Quantitative Data on Gold Dissolution

The following tables summarize key quantitative data on the factors affecting gold dissolution, compiled from various experimental studies.

Table 1: Effect of Cyanide Concentration on Gold Recovery

| NaCN Concentration (ppm) | Gold Recovery (%) | Silver Recovery (%) | NaCN Consumption (g) |

| 600 | 96.5 | 91.4 | 2.88 |

| 700 | 96.5 | 91.1 | - |

| 800 | 91.8 | 91.8 | - |

Data adapted from a study on gold ore leaching. The optimal condition was found to be 600 ppm NaCN based on recovery and reagent consumption.[12]

Table 2: Suboptimal Conditions for Gold Cyanidation from an Experimental Design Study

| Parameter | Level 1 | Level 2 | Level 3 | Suboptimal Condition |

| CN (g/t) | 500 | 700 | 900 | 700 |

| pH | 9.5 | 10 | 10.5 | 10 |

| Solid Percent (%) | 40 | 43 | 46 | 46 |

| d80 (micron) | 45 | 60 | 75 | 45 |

| Retention Time (hour) | 15 | 20 | 25 | - |

This table presents the results of a Taguchi experimental design to determine the suboptimal conditions for gold recovery, which was found to be 90.71 ± 1.12% under the specified suboptimal conditions.[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research in the field of gold dissolution.

This test is a standard laboratory procedure to determine the leachability of gold from an ore sample.

Materials and Equipment:

-

Representative ore sample, ground to a specific particle size (e.g., -200 mesh)

-

Sodium cyanide (NaCN) solution of known concentration

-

Lime (Ca(OH)₂) for pH adjustment

-

Leaching bottles (e.g., glass or plastic)

-

Bottle roller or shaker table

-

pH meter

-

Filtration apparatus (e.g., filter press or vacuum filter)

-

Atomic Absorption Spectrometer (AAS) for gold analysis

Procedure:

-

Sample Preparation: A representative sample of the ore is crushed and ground to the desired particle size. A specific mass of the ground ore (e.g., 200-500 g) is weighed and placed into a leaching bottle.[9][14]

-

Pulp Preparation: A measured volume of water is added to the bottle to achieve the desired pulp density (e.g., 40-50% solids).[14]

-

pH Adjustment: The pH of the pulp is measured and adjusted to the target range (e.g., 10.5-11.0) by adding a controlled amount of lime. The pulp is agitated for a short period to ensure thorough mixing.[14]

-

Cyanide Addition: A stock solution of sodium cyanide is added to the pulp to achieve the desired initial cyanide concentration.[14]

-

Leaching: The bottle is sealed and placed on a bottle roller or shaker to ensure continuous agitation and aeration. The leaching is carried out for a predetermined period (e.g., 24-48 hours).[12][14]

-

Monitoring: The pH and free cyanide concentration of the pulp are monitored at regular intervals and adjusted as necessary.

-

Solid-Liquid Separation: After the leaching period, the pulp is filtered to separate the pregnant solution (containing the dissolved gold) from the solid tailings.

-

Analysis: The gold concentration in the pregnant solution and the solid tailings is determined using AAS to calculate the gold recovery.[14]

AAS is a common and accurate method for determining the concentration of gold in cyanide leach solutions.[1][3]

Materials and Equipment:

-

Atomic Absorption Spectrometer with a gold hollow cathode lamp

-

Acetylene (B1199291) and air supply

-

Standard gold solutions for calibration

-

Pregnant cyanide solution sample

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Setup: The AAS is set up according to the manufacturer's instructions for gold analysis. The gold hollow cathode lamp is installed and warmed up. The wavelength is set to the primary resonance line for gold (typically 242.8 nm). The acetylene and air flow rates are optimized for a lean, blue flame.

-

Calibration: A series of standard gold solutions of known concentrations are prepared by diluting a stock standard solution. A calibration curve is generated by aspirating the standards into the flame and measuring their absorbance.

-

Sample Preparation: The pregnant cyanide solution may need to be diluted with deionized water to bring the gold concentration within the linear range of the calibration curve.[1]

-

Measurement: The sample solution is aspirated into the flame, and its absorbance is measured.

-

Calculation: The concentration of gold in the sample is determined by comparing its absorbance to the calibration curve. The final concentration is calculated by taking into account any dilution factors.

Cyclic voltammetry is a powerful electrochemical technique used to study the kinetics and mechanism of gold dissolution in cyanide solutions.[15][16]

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode setup:

-

Working Electrode (WE): Gold electrode (e.g., rotating disk electrode)

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode (CE): Platinum wire or graphite (B72142) rod

-

-

Electrolyte solution: Cyanide solution of a specific concentration and pH, deaerated with nitrogen or argon gas.

Procedure:

-

Electrode Preparation: The gold working electrode is polished to a mirror finish using successively finer grades of alumina (B75360) or diamond paste, followed by rinsing with deionized water and sonication.[15]

-

Cell Assembly: The electrochemical cell is assembled with the three electrodes immersed in the deaerated electrolyte solution.

-

CV Measurement: The potentiostat is used to apply a potential sweep to the working electrode. The potential is scanned from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.[16]

-

Data Analysis: The cyclic voltammogram provides information about the anodic (oxidation) and cathodic (reduction) processes occurring at the gold electrode surface. The peak potentials and peak currents can be used to determine the reaction kinetics and identify different electrochemical reactions.[16]

Visualizing the Chemistry of Gold Dissolution

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical pathway and a typical experimental workflow.

Caption: Elsner's Equation: The electrochemical pathway of gold dissolution in cyanide.

Caption: A typical experimental workflow for a laboratory-scale gold leaching test.

References

- 1. The Determination of Gold in Mill Cyanide Solutions by Atomic Absorption Spectroscopy [ausimm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. txsmineralmining.com [txsmineralmining.com]

- 6. researchgate.net [researchgate.net]

- 7. irispublishers.com [irispublishers.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Agitated Cyanide Gold Leaching Test - 911Metallurgist [911metallurgist.com]

- 10. 911metallurgist.com [911metallurgist.com]

- 11. researchgate.net [researchgate.net]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. ajbasweb.com [ajbasweb.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Gold(I) Cyanide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of gold(I) cyanide complexes, with a particular focus on the dicyanoaurate(I) anion, [Au(CN)₂]⁻. This document delves into the synthesis, structural characteristics, bonding, reactivity, and thermodynamic stability of these compounds. Furthermore, it highlights their significant applications, particularly in the realm of medicinal chemistry and drug development, and provides detailed experimental protocols for their synthesis and characterization.

Introduction to Gold(I) Cyanide Complexes

Gold(I) complexes, characterized by a d¹⁰ electron configuration, typically favor a two-coordinate, linear geometry. Among the most stable and well-studied of these are the gold(I) cyanide complexes. The preeminent example is the dicyanoaurate(I) anion, [Au(CN)₂]⁻, a remarkably stable species that plays a crucial role in the gold cyanidation process for extracting gold from ore.[1][2] Beyond its importance in metallurgy, the [Au(CN)₂]⁻ ion has garnered significant attention in the biomedical field. It has been identified as a key human metabolite of several gold-based anti-rheumatic drugs, such as gold sodium thiomalate.[3] The formation of this metabolite is believed to be integral to the therapeutic and toxic effects of these chrysotherapy agents.[3][4] Understanding the fundamental coordination chemistry of these complexes is therefore critical for the rational design of new gold-based therapeutics and for elucidating the mechanisms of existing ones.

Synthesis and Experimental Protocols

The synthesis of gold(I) cyanide complexes can be achieved through several routes. The most common methods involve the reaction of a gold(I) or gold(III) salt with a cyanide source.

General Synthetic Routes

-

From Gold(I) Salts: A straightforward method involves the reaction of a simple gold(I) salt, like AuCl, with an alkali metal cyanide (e.g., KCN) in a 1:2 molar ratio.

-

From Gold(III) Salts: Gold(III) salts, such as HAuCl₄ (tetrachloroauric acid), can be used as starting materials. This process requires a reducing agent to first reduce Au(III) to Au(I), followed by complexation with cyanide ions.[5]

-

Elsner's Equation: In the context of gold extraction, metallic gold is dissolved directly in an aqueous cyanide solution in the presence of an oxidant, typically oxygen from the air, to form the [Au(CN)₂]⁻ complex.[2]

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH[2]

-

Precipitation of AuCN: Solid, polymeric gold(I) cyanide (AuCN) can be precipitated by acidifying a solution of potassium dicyanoaurate(I).[6]

K[Au(CN)₂] + HCl → AuCN(s) + HCN + KCl[6]

Detailed Experimental Protocol: Synthesis of Potassium Dicyanoaurate(I) (K[Au(CN)₂])

This protocol describes a common laboratory-scale synthesis starting from gold(III).

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

Procedure:

-

Preparation of Gold(III) Hydroxide: Dissolve a known quantity of HAuCl₄ in deionized water. Carefully add a solution of KOH to precipitate gold(III) hydroxide, Au(OH)₃, as a dark brown solid. The pH should be adjusted to be alkaline.

-

Formation of the Complex: To the suspension of Au(OH)₃, slowly add a stoichiometric amount of KCN solution with constant stirring. An excess of KCN is often used to ensure complete reaction and to form the tetracyanoaurate(III) complex, [Au(CN)₄]⁻.

-

Reduction to Gold(I): The gold(III) complex is then reduced to the gold(I) complex. This can be achieved by gentle heating of the solution containing excess cyanide, which can act as a reducing agent, or by adding a mild reducing agent. For example, heating a solution of K[Au(CN)₄] can lead to the formation of K[Au(CN)₂] and cyanogen (B1215507) gas. (Note: This step must be performed in a well-ventilated fume hood). A more controlled method involves the addition of a reducing agent like cuprous cyanide.[7]

-

Isolation and Purification: The resulting solution containing K[Au(CN)₂] is cooled slowly. Colorless crystals of K[Au(CN)₂] will precipitate. The crystals are collected by filtration, washed with cold ethanol to remove impurities, and dried under vacuum.

Safety Precautions: All manipulations involving cyanides must be performed in a certified chemical fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. An emergency cyanide antidote kit should be readily available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas.

Structural Properties and Bonding

The coordination chemistry of gold(I) cyanide is dominated by the linear [NC-Au-CN]⁻ anion.

Molecular Geometry

The dicyanoaurate(I) ion, [Au(CN)₂]⁻, consistently exhibits a linear C-Au-C geometry with a bond angle of 180°. This linearity is a hallmark of two-coordinate d¹⁰ metal complexes and is explained by sd hybridization of the gold center. The gold atom is coordinated to the carbon atoms of the two cyanide ligands.

Aurophilic Interactions

In the solid state, individual [Au(CN)₂]⁻ units can engage in aurophilic interactions . These are weak, attractive forces between gold(I) centers, with Au···Au distances typically shorter than the sum of their van der Waals radii (~3.6 Å). These interactions are comparable in strength to hydrogen bonds (approx. 6-12 kcal/mol) and are crucial in dictating the supramolecular assembly and solid-state packing of these complexes.[8] Aurophilic interactions are also responsible for the interesting photophysical properties, such as luminescence, observed in many gold(I) compounds.[8][9]

The diagram below illustrates the concept of aurophilic interactions leading to the self-assembly of gold(I) complexes.

Caption: Dimerization of gold(I) complexes via aurophilic interactions.

Quantitative Structural Data

The structural parameters of gold(I) cyanide complexes have been extensively studied using X-ray crystallography. The data reveal the characteristic linear geometry and the presence of aurophilic interactions in the solid state.

| Complex/Polymorph | Au-C Bond Length (Å) | C-Au-C Angle (°) | Au···Au Distance (Å) | Reference |

| K[Au(CN)₂] | ~1.99 - 2.01 | ~180 | Varies with packing | General Lit. |

| AuCN (polymeric) | ~1.97 | N/A (polymeric) | ~3.40 | [6] |

| [(C₆H₁₁NC)₂Au]⁺ (Colorless Polymorph) | N/A | N/A | 3.1822(3) | [9][10] |

| [(C₆H₁₁NC)₂Au]⁺ (Yellow Polymorph) | N/A | N/A | 2.9643(6) - 2.9803(6) | [9][10] |

| [(μ-dppe){Au(bipy)}₂]²⁺ | N/A | N/A | 3.249(1) | [11] |

Note: Data for isocyanide and other complexes are included to illustrate the range of aurophilic interaction distances.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the characterization of gold(I) cyanide complexes.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a dicyanoaurate(I) salt is the intense absorption band corresponding to the C≡N stretching vibration (ν(CN)). This band typically appears in the range of 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for studying these complexes in solution. The carbon signal of the coordinated cyanide ligand is significantly shifted compared to free cyanide. ¹⁵N NMR can also provide valuable information about the electronic environment of the nitrogen atoms.

-

UV-Vis Spectroscopy: While simple dicyanoaurate(I) shows limited absorption in the visible range, UV-Vis spectroscopy is useful for studying ligand exchange reactions and the formation of more complex species.[12]

| Technique | Feature | Typical Range/Value | Information Gained |

| IR Spectroscopy | ν(C≡N) stretch | 2100 - 2200 cm⁻¹ | Confirmation of coordinated cyanide ligand |

| ¹³C NMR | Coordinated ¹³C Signal | Varies (e.g., ~145 ppm) | Probes the electronic environment of the cyanide carbon |

| UV-Vis | Absorption Maxima (λₘₐₓ) | e.g., ~274 nm for [Au(CN)] | Electronic transitions, complex formation/speciation |

Thermodynamic Stability

A defining characteristic of the dicyanoaurate(I) complex is its exceptional thermodynamic stability. This high stability is a consequence of the strong covalent character of the gold-carbon bond, which involves both σ-donation from the cyanide ligand to the gold(I) center and π-backdonation from the filled d-orbitals of gold into the π* orbitals of the cyanide ligand.[13][14]

The stability of metal complexes is quantified by the overall stability constant (β). The dicyanoaurate(I) ion possesses one of the highest known stability constants for any metal complex in aqueous solution.

| Gold(I) Complex | Ligand | Log β₂ Value | Relative Stability | Reference(s) |

| [Au(CN)₂]⁻ | Cyanide | ~38.3 | Very High | [12] |

| [Au(S₂O₃)₂]³⁻ | Thiosulfate | ~26 | High | [13] |

| [Au(SC(NH₂)₂)₂]⁺ | Thiourea | ~22 | Moderate | [13] |

| [Au(SCN)₂]⁻ | Thiocyanate (B1210189) | ~17.5 | Moderate | [13] |

| [AuCl₂]⁻ | Chloride | ~9.7 | Low | [13] |

This remarkable stability explains why cyanide is such an effective lixiviant for gold and underscores the persistence of the [Au(CN)₂]⁻ metabolite in biological systems.[13][15]

Reactivity and Ligand Exchange

Despite its high stability, the cyanide ligands in [Au(CN)₂]⁻ can be replaced by other ligands, particularly soft donor ligands like thiols and phosphines, in ligand exchange (or substitution) reactions.[16][17] These reactions are fundamental to the biological activity of gold drugs, as the [Au(CN)₂]⁻ metabolite is thought to interact with sulfur-containing biomolecules like cysteine residues in proteins.

General Ligand Exchange Workflow

The following diagram outlines a typical workflow for studying ligand exchange reactions involving dicyanoaurate(I).

Caption: Workflow for a ligand exchange experiment with [Au(CN)₂]⁻.

The general reaction can be represented as: [Au(CN)₂]⁻ + nL ⇌ [Au(CN)₂₋ₙLₙ]¹⁻ⁿ + nCN⁻

Luminescence Properties

Many gold(I) complexes, including those with cyanide or isocyanide ligands, exhibit interesting luminescence properties in the solid state.[9][18][19] This luminescence is often attributed to excited states arising from the promotion of an electron from a filled d orbital to an empty p orbital, modulated by the presence of aurophilic interactions. The emission energy, and thus the color of the light, is highly sensitive to the Au···Au distance.[9][10]

For example, two different polymorphs of --INVALID-LINK-- show distinct luminescence due to different Au···Au contacts in their crystal structures. The colorless form (Au···Au = 3.1822 Å) emits at 424 nm, while the yellow form (Au···Au ≈ 2.97 Å) emits at a longer wavelength of 480 nm.[9][10] This phenomenon makes gold(I) complexes promising candidates for applications in chemical sensors and optoelectronic devices.[20]

Applications in Drug Development

The coordination chemistry of gold(I) cyanide is of paramount importance in pharmacology.

Metabolite of Chrysotherapy Agents

Gold(I)-thiolate drugs like auranofin and gold sodium thiomalate have been used to treat rheumatoid arthritis. In vivo, these drugs are metabolized, and a key, pharmacologically active metabolite is the aurocyanide anion, [Au(CN)₂]⁻.[3] It is formed at sites of inflammation where neutrophils produce small amounts of hydrogen cyanide (HCN) from thiocyanate (SCN⁻) via the enzyme myeloperoxidase (MPO).[3]

The formation of [Au(CN)₂]⁻ is thought to facilitate the cellular uptake of gold and may be directly responsible for some of the therapeutic and toxic effects observed.[3] It has been shown to possess anti-arthritic and anti-inflammatory activity itself.[3][4]

Redox Cycling and Anti-Cancer Potential

The aurocyanide ion may participate in a redox cycle where Au(I) in [Au(CN)₂]⁻ is oxidized to Au(III) (e.g., as [Au(CN)₄]⁻) by enzymes like MPO, and then subsequently reduced back to Au(I) by endogenous thiols.[3] This cycling could influence the overall biological activity. The unique properties of gold complexes, including their strong affinity for thiol and selenol groups found in enzymes like thioredoxin reductase (TrxR), have made them attractive candidates for anti-cancer drug development.[21][22] While much of the recent focus has been on N-heterocyclic carbene (NHC) and phosphine (B1218219) complexes, the fundamental chemistry learned from aurocyanide provides a basis for understanding their mechanism of action.[21][22][23]

The diagram below illustrates the metabolic pathway leading to the formation of aurocyanide.

Caption: Metabolic formation of aurocyanide from gold-thiolate drugs.

Advanced Experimental Protocol: X-ray Crystallography

To obtain precise data on bond lengths, angles, and intermolecular interactions like aurophilic contacts, single-crystal X-ray diffraction is the definitive technique.

Objective: To determine the three-dimensional atomic structure of a crystalline gold(I) cyanide complex.

Procedure:

-

Crystal Growth: High-quality single crystals are paramount.[24] This is often the most challenging step. A common method is slow evaporation of a solvent from a saturated solution of the purified gold complex. Another technique is slow diffusion, where a precipitating solvent (e.g., hexane) is slowly diffused into a solution of the complex (e.g., in dichloromethane).

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[25][26] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns, consisting of thousands of reflections, are collected by a detector.[25] The intensity and position of each reflection are recorded.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated.

-